2-({2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE
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Overview
Description
2-({2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group and a sulfanyl group, which is further linked to an acetamide moiety. The benzamide group is attached to the acetamide, forming a complex structure that exhibits unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the pyrimidine ring.
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Benzamide Moiety: The benzamide group is formed by reacting the acetamide intermediate with benzoyl chloride or benzamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the benzamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives and modified benzamide moieties.
Substitution: Various substituted pyrimidine and benzamide derivatives.
Scientific Research Applications
2-({2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases caused by pathogens.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting key enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Intercalating into DNA or RNA, thereby affecting replication and transcription processes.
Modulating Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-amino-6-methyl-4-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide
- **4-amino-N-(6-methyl-2-pyridinyl)benzamide
- **2-[(4,6-Dimethyl-2-pyrimidinyl)amino]ethanol
Uniqueness
2-({2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both sulfanyl and benzamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9-6-7-16-14(17-9)21-8-12(19)18-11-5-3-2-4-10(11)13(15)20/h2-7H,8H2,1H3,(H2,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCRDMZUROTJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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